molecular formula C15H19N3O3S B7081990 N-[1-(2-methylpropyl)pyrazol-4-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide

N-[1-(2-methylpropyl)pyrazol-4-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide

Cat. No.: B7081990
M. Wt: 321.4 g/mol
InChI Key: KXLZFLKAVQGONW-UHFFFAOYSA-N
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Description

N-[1-(2-methylpropyl)pyrazol-4-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a pyrazole ring, a benzofuran moiety, and a sulfonamide group

Properties

IUPAC Name

N-[1-(2-methylpropyl)pyrazol-4-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S/c1-11(2)9-18-10-13(8-16-18)17-22(19,20)14-3-4-15-12(7-14)5-6-21-15/h3-4,7-8,10-11,17H,5-6,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXLZFLKAVQGONW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=C(C=N1)NS(=O)(=O)C2=CC3=C(C=C2)OCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-methylpropyl)pyrazol-4-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the 2-methylpropyl Group: The 2-methylpropyl group can be introduced via alkylation using an appropriate alkyl halide in the presence of a base.

    Synthesis of the Benzofuran Moiety: The benzofuran ring can be constructed through the cyclization of an ortho-hydroxyaryl ketone with an appropriate reagent.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogens or nitro groups into the benzofuran ring.

Scientific Research Applications

Chemistry

In chemistry, N-[1-(2-methylpropyl)pyrazol-4-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used to study enzyme interactions and inhibition. The sulfonamide group is known to interact with various biological targets, making it a valuable tool in biochemical assays.

Medicine

In medicine, sulfonamide derivatives are often explored for their potential therapeutic properties. This compound may exhibit antimicrobial, anti-inflammatory, or anticancer activities, although specific studies would be required to confirm these effects.

Industry

In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[1-(2-methylpropyl)pyrazol-4-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The pyrazole and benzofuran moieties may also contribute to the compound’s overall activity by interacting with different pathways and receptors.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(2-methylpropyl)pyrazol-4-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide: can be compared with other sulfonamide derivatives, such as:

Uniqueness

What sets this compound apart is its unique combination of a pyrazole ring and a benzofuran moiety, which may confer distinct chemical and biological properties not found in other sulfonamide compounds

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